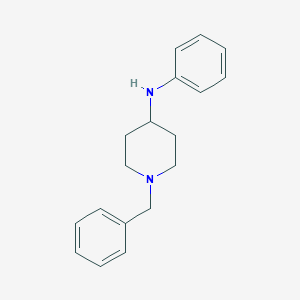

1-Benzyl-N-phenylpiperidin-4-amine

Descripción general

Descripción

4-Anilino-1-bencilpiperidina es un compuesto químico con la fórmula molecular C18H22N2. Es conocido por su papel como impureza en ciertos opioides, particularmente el fentanilo y sus análogos

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Anilino-1-bencilpiperidina normalmente implica la reacción de 1-bencilpiperidina con anilina en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un catalizador y bajo temperatura y presión controladas para asegurar que se obtenga el producto deseado .

Métodos de producción industrial: Empresas como Sigma-Aldrich proporcionan este compuesto como parte de su colección de químicos raros y únicos .

Análisis De Reacciones Químicas

Acylation Reactions

The secondary amine undergoes acylation to form 1-benzyl-4-N-propanoylanilinopiperidine, a precursor to fentanyl :

-

Reagents : Propionic anhydride or propionyl chloride.

-

Conditions : Dichloromethane solvent at room temperature.

Activity Data :

| Compound | ED₅₀ (Analgesic Activity) | Selectivity Ratio (NPFF1/NPFF2) |

|---|---|---|

| 1-Benzyl derivative | 2 mg/kg | N/A |

| Guanidine-substituted | 319 nM (NPFF1) | 1.5–17.6-fold |

Acylation enhances opioid receptor affinity but reduces NPFF receptor selectivity .

Debenzylation via Catalytic Hydrogenation

Removing the benzyl group produces 4-anilinopiperidine (norfentanyl), a key intermediate:

Alternative Methods :

Alkylation and Functionalization

The piperidine nitrogen undergoes alkylation to introduce pharmacophores:

Comparative Reactivity :

| Substituent | Reaction Rate | Yield (%) |

|---|---|---|

| Phenethyl | Fast | 85 |

| Methoxymethyl | Moderate | 72 |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Analgesic Development

1-Benzyl-N-phenylpiperidin-4-amine serves as a critical intermediate in the synthesis of several potent opioid analgesics. Its structural modifications have led to the development of compounds with enhanced analgesic properties. For instance, derivatives of this compound have been synthesized to explore their efficacy as analgesics with favorable pharmacological profiles.

Table 1: Synthesis Pathways and Analgesic Potency

The synthesis of fentanyl-related compounds illustrates how modifications to the piperidine ring can significantly impact analgesic activity. For example, alterations such as the incorporation of different acyl groups have resulted in novel compounds with high safety margins and potency.

Interaction with Neuropeptide Receptors

Research has identified that this compound can interact with neuropeptide FF receptors (NPFF1 and NPFF2). These receptors are implicated in mediating opioid-induced hyperalgesia and tolerance. The development of small molecule agonists and antagonists targeting these receptors has opened avenues for novel pain management strategies.

Table 2: NPFF Receptor Interactions

| Compound Name | Receptor Type | Affinity (Ki) | Reference |

|---|---|---|---|

| NPFF1 Agonist | NPFF1 | 487 ± 117 nM | |

| NPFF2 Partial Antagonist | NPFF2 | 30 ± 5 nM |

The ability of derivatives of this compound to modulate these receptors suggests potential therapeutic applications in managing pain without the adverse effects associated with traditional opioids.

Synthetic Versatility and New Derivatives

The synthetic versatility of this compound allows for the creation of various derivatives that may exhibit unique pharmacological profiles. Researchers have explored multiple synthetic routes to modify this compound, leading to a range of new substances that could serve as leads for further drug development.

Table 3: Synthetic Derivatives and Their Properties

| Derivative Name | Key Modifications | Potential Applications |

|---|---|---|

| Guanidino-piperidines | Guanidine moiety introduction | Pain management |

| Spiro-piperidine derivatives | Eco-friendly synthesis methods | Novel analgesics |

These derivatives not only enhance the understanding of structure-activity relationships but also provide insights into developing safer and more effective analgesics.

Case Studies and Research Findings

Several research studies have documented the applications of this compound and its derivatives:

- A study published in PubMed Central highlighted the synthesis of various piperidine derivatives and their evaluation as analgesics, showing promising results in pain relief models .

- Another investigation focused on the interaction between these compounds and neuropeptide receptors, suggesting that they could lead to new treatments for opioid-induced side effects .

Mecanismo De Acción

4-Anilino-1-bencilpiperidina actúa como un agonista en los receptores µ-opioides y tiene una alta afinidad por el subtipo δ del receptor opioide. También inhibe la recaptación de naloxona, lo que puede contribuir a sus efectos antinociceptivos. El mecanismo de acción del compuesto implica la unión a estos receptores y la modulación de su actividad, lo que conduce a efectos analgésicos .

Compuestos similares:

- 1-Bencil-4-(fenilamino)piperidina

- 1-Bencil-4-anilinopiperidina

- N-Fenil-1-(fenilmetil)-4-piperidinamina

- 1-Bencil-4-(Fenilamino)Piperidinio

Comparación: 4-Anilino-1-bencilpiperidina es único debido a su estructura específica y su papel como impureza en el fentanilo y sus análogos. Si bien los compuestos similares pueden compartir características estructurales, la presencia de los grupos anilino y bencilo en 4-Anilino-1-bencilpiperidina le confiere propiedades químicas y biológicas distintas .

Comparación Con Compuestos Similares

- 1-Benzyl-4-(phenylamino)piperidine

- 1-Benzyl-4-anilinopiperidine

- N-Phenyl-1-(phenylmethyl)-4-piperidinamine

- 1-Benzyl-4-(Phenylamino)Piperidinium

Comparison: 4-Anilino-1-benzylpiperidine is unique due to its specific structure and its role as an impurity in fentanyl and its analogs. While similar compounds may share structural features, the presence of the anilino and benzyl groups in 4-Anilino-1-benzylpiperidine gives it distinct chemical and biological properties .

Actividad Biológica

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-anilino-1-benzylpiperidine, is a compound belonging to the piperidine family, characterized by its cyclic amine structure and aromatic substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- CAS Number : 1155-56-2

- Structure : The compound features a piperidine ring substituted with benzyl and phenyl groups, which may influence its interaction with biological targets.

This compound primarily acts as an agonist at opioid receptors, particularly the μ-opioid receptor. Its mechanism involves binding to these receptors, which modulates their activity and leads to analgesic effects. Additionally, it has been noted for its role in inhibiting the reuptake of naloxone, further contributing to its pharmacological profile .

Antiviral Activity

Recent studies have highlighted the potential of N-benzyl piperidines, including this compound, as inhibitors of influenza viruses. Specifically, this class of compounds has shown promise in targeting the hemagglutinin (HA) fusion peptide interactions essential for viral entry into host cells. Research indicates that these compounds can inhibit low pH-induced HA-mediated membrane fusion processes, providing a novel mechanism for antiviral action .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activities. Its structural characteristics suggest potential efficacy against various bacterial strains; however, specific data on its spectrum of activity remains limited. Further research is needed to elucidate its effectiveness and mechanisms against microbial pathogens.

Study on Influenza Virus Inhibition

A study conducted by de Castro et al. (2022) demonstrated that certain N-benzyl piperidine derivatives exhibited significant inhibitory activity against the H1N1 influenza virus. The research identified critical interactions between the compound and viral proteins that facilitated this inhibition. The study emphasized the importance of the benzyl substituent in maintaining antiviral efficacy .

Opioid Receptor Interaction

Research published in Europe PMC discussed the interaction of this compound with opioid receptors. It was found to possess a high affinity for both μ and δ opioid receptors, indicating its potential as a therapeutic agent in pain management .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

1-benzyl-N-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXGJIFBTBJMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151125 | |

| Record name | 4-Anilino-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-56-2 | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilino-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-phenylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTW970M7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.